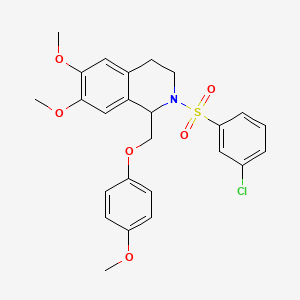
2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C25H26ClNO6S and its molecular weight is 503.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This includes a chlorophenyl sulfonyl group and methoxy substituents that may influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies indicate that the introduction of specific substituents can enhance the anticancer activity by modulating cellular signaling pathways involved in tumorigenesis .
Neuroprotective Effects
Tetrahydroisoquinolines are also recognized for their neuroprotective properties. Research indicates that these compounds can inhibit oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert its neuroprotective effects through the modulation of neurotransmitter systems and reduction of neuroinflammatory markers .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented extensively. The sulfonyl group in this compound is believed to contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests that it could be beneficial in treating conditions characterized by chronic inflammation .
- Catechol O-Methyltransferase (COMT) Inhibition :
- Apoptosis Induction :
- Antioxidant Activity :
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated various tetrahydroisoquinoline derivatives for anticancer activity against MCF-7 breast cancer cells | Compound showed IC50 values in low micromolar range indicating potent cytotoxicity |
| Study 2 | Investigated neuroprotective effects in a mouse model of Parkinson's disease | Compound reduced neuroinflammation and improved motor function |
| Study 3 | Assessed anti-inflammatory activity using LPS-stimulated macrophages | Significant reduction in TNF-alpha and IL-6 levels observed |
Propriétés
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6S/c1-30-19-7-9-20(10-8-19)33-16-23-22-15-25(32-3)24(31-2)13-17(22)11-12-27(23)34(28,29)21-6-4-5-18(26)14-21/h4-10,13-15,23H,11-12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMZTBPHKIFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2S(=O)(=O)C4=CC(=CC=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














